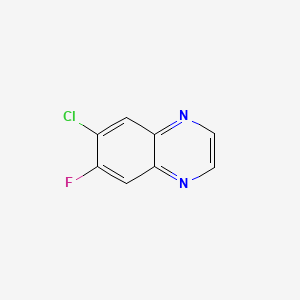

6-Chloro-7-fluoroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUNEJYGLQSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 7 Fluoroquinoxaline and Its Analogues

Strategic Precursor Synthesis for 6-Chloro-7-fluoroquinoxaline

The creation of the core quinoxaline (B1680401) structure is preceded by the meticulous synthesis of a key intermediate, 1,2-diamino-4-chloro-5-fluorobenzene. This process involves a sequence of three critical chemical transformations: acetylation, nitration, and reduction.

Acetylation of 3-chloro-4-fluoroaniline

The synthetic journey commences with the protection of the amino group of 3-chloro-4-fluoroaniline. This is achieved through an acetylation reaction. In a common laboratory procedure, 3-chloro-4-fluoroaniline is dissolved in acetic acid and the solution is refluxed for several hours. nih.govresearchgate.net An alternative method involves the use of acetic anhydride in acetic acid. encyclopedia.pub This step yields N-(3-chloro-4-fluorophenyl)acetamide, effectively protecting the amine functionality to direct the subsequent nitration step.

Nitration of N-(3-chloro-4-fluorophenyl)acetamide

Following acetylation, a nitro group is introduced to the benzene ring. This electrophilic aromatic substitution is a crucial step for installing the second nitrogen atom required for the quinoxaline ring. The nitration of N-(3-chloro-4-fluorophenyl)acetamide is typically carried out using a mixture of 70% nitric acid and concentrated sulfuric acid. encyclopedia.pub The acetyl group directs the nitro group to the ortho position relative to the amino group, resulting in the formation of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.

Reduction of Nitro Group to Diamino Intermediate (1,2-diamino-4-chloro-5-fluorobenzene)

The final step in preparing the key precursor is the reduction of the nitro group to an amine. The starting material for this step, N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, is first subjected to hydrolysis using concentrated sulfuric acid to remove the acetyl protecting group, yielding 4-chloro-5-fluoro-2-nitroaniline. Subsequently, this intermediate is reduced to form the target 1,2-diamino-4-chloro-5-fluorobenzene. encyclopedia.pub A common method for this reduction utilizes zinc powder and hydrazinium monoformate, which has been shown to produce the diamino intermediate in high yield (approximately 90%). encyclopedia.pub

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| Acetylation | 3-chloro-4-fluoroaniline | Acetic acid (HOAc) / Acetic anhydride (Ac2O) | N-(3-chloro-4-fluorophenyl)acetamide |

| Nitration | N-(3-chloro-4-fluorophenyl)acetamide | 70% Nitric acid (HNO3) / Concentrated Sulfuric acid (H2SO4) | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide |

| Reduction | 4-chloro-5-fluoro-2-nitroaniline | Zinc (Zn) / Hydrazinium monoformate | 1,2-diamino-4-chloro-5-fluorobenzene |

Ring Closure Condensation Reactions for Quinoxaline Formation

The formation of the quinoxaline ring system is achieved through the condensation of the synthesized aromatic diamine with a 1,2-dicarbonyl compound. This reaction is a classic and widely used method for constructing quinoxaline and its derivatives. researchgate.netstudy.com

Reaction of 1,2-diamino-4-chloro-5-fluorobenzene with Diketones

The prepared 1,2-diamino-4-chloro-5-fluorobenzene serves as the substrate for the cyclization reaction. It is reacted with various α-diketones (also known as 1,2-dicarbonyl compounds) to generate the final this compound derivatives. encyclopedia.pub The specific diketone used determines the substituents at the 2- and 3-positions of the quinoxaline ring. The reaction is typically performed in a suitable solvent, such as a mixture of acetic acid and methanol, often with the addition of a salt like sodium acetate. encyclopedia.pub Final purification of the synthesized quinoxaline product is often achieved using column chromatography. encyclopedia.pub

| Reactant 1 | Reactant 2 (General) | Product |

|---|---|---|

| 1,2-diamino-4-chloro-5-fluorobenzene | α-Diketone (R-CO-CO-R') | 2,3-disubstituted-6-chloro-7-fluoroquinoxaline |

Mechanistic Considerations of Condensation Pathways

The formation of the quinoxaline ring from an o-phenylenediamine (B120857) and an α-diketone proceeds via an acid-catalyzed condensation mechanism. The reaction is initiated by the protonation of one of the carbonyl groups of the diketone by an acid catalyst, which enhances its electrophilicity. encyclopedia.pub

The proposed mechanism involves the following steps:

Nucleophilic Attack: One of the amino groups of the 1,2-diamine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the diketone. This results in the formation of a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form an imine (Schiff base).

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine (B50134) ring, thus completing the quinoxaline structure. researchgate.net

Modern and Green Chemistry Approaches in Quinoxaline Synthesis

The traditional synthesis of quinoxalines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under harsh conditions, such as high temperatures and the use of strong acids. nih.gov These methods can suffer from drawbacks including low yields, long reaction times, and the generation of hazardous waste. In contrast, modern green chemistry approaches aim to overcome these limitations by employing reusable catalysts, milder reaction conditions, and environmentally friendly solvents.

Utilizing Bentonite Clay K-10 as a Green Reagent

Bentonite clay K-10, a naturally occurring and inexpensive aluminosilicate clay, has emerged as a highly efficient and reusable heterogeneous catalyst for various organic transformations, including the synthesis of quinoxaline derivatives. semanticscholar.orgsemanticscholar.org Its acidic nature, high surface area, and environmental compatibility make it an attractive alternative to conventional acid catalysts. sigmaaldrich.com

The synthesis of quinoxalines using Bentonite Clay K-10 typically involves the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound at room temperature in a green solvent like ethanol. This method has been shown to produce a variety of quinoxaline derivatives in high to excellent yields with short reaction times. researchgate.net For the synthesis of this compound, the reaction would involve the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal or benzil, in the presence of Bentonite Clay K-10. The reusability of the clay catalyst without a significant loss of activity adds to the economic and environmental benefits of this approach.

Table 1: Bentonite Clay K-10 Catalyzed Synthesis of Quinoxaline Derivatives

| Entry | 1,2-Diamine | 1,2-Dicarbonyl | Solvent | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | Ethanol | 20 | 95 |

| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | Ethanol | 25 | 93 |

| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Ethanol | 20 | 96 |

Data sourced from studies on general quinoxaline synthesis and may not represent the specific synthesis of this compound.

Application of Phosphate-Based Heterogeneous Catalysts

Phosphate-based materials, both natural and synthetic, have been successfully employed as stable, inexpensive, and recyclable heterogeneous catalysts for the synthesis of quinoxalines. mdpi.comnih.gov Natural phosphate (NP) and synthetic fluorapatite phosphate (SFAP) have demonstrated high catalytic activity in the condensation of 1,2-diamines with 1,2-dicarbonyls in methanol at room temperature, affording quinoxaline derivatives in excellent yields and with short reaction times. mdpi.comresearchgate.net

The catalytic activity of natural phosphate is attributed to its major phase of fluorapatite, along with minor phases of coesite (SiO₂) and hematite (Fe₂O₃). mdpi.com These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant drop in their catalytic performance. This methodology presents a green and efficient pathway for the synthesis of halogenated quinoxalines, including this compound, by reacting 4-chloro-5-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound.

Table 2: Phosphate-Based Catalyst Performance in Quinoxaline Synthesis

| Catalyst | Reaction Time | Yield (%) |

| Natural Phosphate (NP) | 1 - 45 min | 92 - 99 |

| Synthetic Fluorapatite Phosphate (SFAP) | 60 - 120 min | 87 - 97 |

Data represents general findings for quinoxaline synthesis and highlights the potential for application in halogenated derivatives. mdpi.com

Lanthanide Reagent (CAN) Catalysis

Cerium(IV) ammonium nitrate (CAN), a lanthanide-based reagent, has garnered significant attention as a versatile and green catalyst in organic synthesis. wikipedia.org Its low cost, water tolerance, and high reactivity make it an excellent choice for promoting various chemical transformations. wikipedia.org In the context of quinoxaline synthesis, catalytic amounts of CAN have been shown to efficiently facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in aqueous media, a significant step towards sustainable chemistry. rsc.orgresearchgate.net

The use of water as a solvent and the mild reaction conditions contribute to the green credentials of this method. rsc.org This approach has been successfully applied to a wide range of substrates, yielding quinoxaline derivatives in excellent yields. sigmaaldrich.com The synthesis of this compound via this route would involve the CAN-catalyzed condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound in an aqueous system, offering both economic and environmental advantages. rsc.org

Iron-Catalyzed Synthetic Routes

Iron, being an earth-abundant and non-toxic metal, has become a focal point in the development of sustainable catalytic processes. rsc.org Iron-catalyzed reactions offer a cost-effective and environmentally friendly alternative to methods that rely on precious and toxic heavy metals. mdpi.com Several iron-catalyzed methodologies have been developed for the synthesis of quinoxalines and their analogues.

One notable approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This one-pot synthesis proceeds without the need for external redox reagents or a base, with water being the only byproduct. nih.gov Another strategy involves the iron-catalyzed oxidative coupling of quinoxalinones with other heterocycles, such as indoles. mdpi.com While direct synthesis of this compound using these specific iron-catalyzed methods has not been extensively reported, the versatility of iron catalysis suggests its high potential for the synthesis of such halogenated quinoxaline derivatives from appropriately substituted starting materials. thieme-connect.comnih.gov

Fluorinated Alcohol (HFIP) Mediated Synthesis

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a unique fluorinated alcohol with low nucleophilicity, high polarity, and a strong ability to donate hydrogen bonds. nih.govnih.gov These properties make it an excellent medium for a variety of organic reactions, including the synthesis of heterocyclic compounds. rsc.orgresearchgate.net HFIP can act as both a solvent and a promoter, often enabling reactions to proceed under mild conditions without the need for a metal catalyst.

The synthesis of quinoxaline derivatives can be efficiently achieved by the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in HFIP at room temperature. nih.gov This method offers high yields and short reaction times. The application of HFIP-mediated synthesis to produce this compound would involve the reaction of 4-chloro-5-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound in HFIP. The ability to recover and reuse HFIP further enhances the green aspect of this synthetic route.

Pyridine as a Catalyst in Quinoxaline Synthesis

Pyridine, a weak organic base, can effectively catalyze the synthesis of quinoxaline derivatives. acgpubs.orgsemanticscholar.org A simple and efficient protocol involves the reaction of 1,2-phenylenediamines with phenacyl bromides in the presence of a catalytic amount of pyridine at room temperature. acgpubs.org This method is applicable to a variety of substrates and affords the corresponding quinoxaline derivatives in excellent yields.

For the synthesis of a 6-chloro-substituted quinoxaline, for example, 4-chloro-1,2-phenylenediamine can be reacted with a phenacyl bromide in the presence of pyridine. acgpubs.org This approach highlights that even simple and readily available organic molecules can serve as effective catalysts, contributing to the principles of green chemistry by avoiding harsh reagents and conditions.

Solid Acid Catalysis (e.g., TiO2-Pr-SO3H)

The use of solid acid catalysts represents a significant advancement in green chemistry, offering advantages such as reusability, reduced waste, and milder reaction conditions. Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) has emerged as a highly efficient and recyclable solid acid catalyst for the synthesis of quinoxaline derivatives. d-nb.infooiccpress.comresearchgate.net This method provides a clean and mild acidic environment, leading to high yields of products in shorter reaction times and at lower temperatures. d-nb.infooiccpress.com

The synthesis of TiO2-Pr-SO3H involves the reaction of (3-mercaptopropyl) trimethoxysilane with TiO2, followed by the oxidation of the thiol groups. d-nb.info The catalytic mechanism for quinoxaline synthesis is believed to involve the electrophilic activation of the 1,2-dicarbonyl compound by the solid acid catalyst, making it susceptible to nucleophilic attack by the diamine. d-nb.info Subsequent dehydration leads to the formation of the quinoxaline ring and regeneration of the catalyst. d-nb.info While this methodology has been demonstrated for a range of quinoxalines, its application to the specific synthesis of this compound would involve the condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound.

Table 1: Advantages of Solid Acid Catalysis in Quinoxaline Synthesis

| Feature | Description |

| Catalyst Reusability | The heterogeneous nature of the catalyst allows for easy separation and reuse, reducing overall cost and waste. |

| Mild Reaction Conditions | Reactions can often be carried out at or near room temperature, preserving sensitive functional groups. d-nb.infooiccpress.com |

| High Yields | The method generally affords products in quantitative or near-quantitative yields. d-nb.infooiccpress.com |

| Short Reaction Times | The catalytic efficiency leads to a significant reduction in the time required for the reaction to complete. d-nb.infooiccpress.com |

| Green Chemistry | The process aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents. researchgate.netnih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of quinoxaline derivatives, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. orientjchem.orgsemanticscholar.orgnih.gov For instance, the cyclization of 3-chloro-4-fluorobenzene-1,2-diamine with benzil to form 5-chloro-6-fluoro-2,3-diphenyl quinoxaline was achieved in just 90 seconds under microwave irradiation at 320 watts, a substantial improvement over the 1-hour reaction time required with conventional heating. orientjchem.org

The application of microwave energy can also be beneficial in subsequent functionalization steps. The replacement of a chlorine atom on the quinoxaline ring with various amines, a reaction that traditionally takes around 14 hours, was completed in 1 hour using a modified microwave oven. orientjchem.org The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of quinoxaline analogues for biological screening. scilit.comjmpas.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fluoro-Substituted Quinoxaline

| Step | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Cyclization | 1 hour | 90 seconds |

| Nucleophilic Substitution | 14 hours | 1 hour |

One-Pot Synthetic Strategies

The general principle of a one-pot synthesis for this compound analogues could involve the in-situ formation of the diamine or dicarbonyl precursor, followed by the cyclization reaction without isolation of the intermediate. This approach is particularly valuable for creating molecular diversity in a time- and resource-efficient manner.

Reactions in Aqueous Media

Performing organic reactions in water as a solvent is a key goal of green chemistry, as it is a non-toxic, non-flammable, and abundant resource. The synthesis of quinoxalines in aqueous media has been reported as a green methodology. nih.gov While specific examples for this compound are not detailed, the general approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound in water, often with the aid of a catalyst that is effective in an aqueous environment. The hydrophobic effect can play a role in promoting the reaction by bringing the organic reactants together in the aqueous phase.

Selective Modification and Functionalization of the this compound Scaffold

The presence of halogen atoms on the quinoxaline ring provides valuable handles for further functionalization through various chemical transformations. The selective modification of the this compound core is essential for tuning its electronic and steric properties and for introducing new functionalities.

Regioselective Functionalization of Quinoxaline-2-carbonitrile 1,4-Dioxides

Quinoxaline 1,4-dioxides are a class of compounds known for their biological activities, and their functionalization is of significant interest. nih.govresearchgate.net The introduction of electron-withdrawing groups, such as a cyano group at the 2-position, influences the reactivity of the quinoxaline ring system. The regioselectivity of nucleophilic substitution reactions on halogenated quinoxaline 1,4-dioxides can be influenced by the electronic effects of the substituents. For instance, in the case of 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, nucleophilic aromatic substitution with amines has been shown to occur regioselectively at the C6 position. mdpi.com This selectivity is attributed to the conjugation of the C6 carbon atom with the electron-withdrawing group at the 2-position of the heterocycle. mdpi.com This principle can be extended to the this compound scaffold, where the relative reactivity of the chlorine and fluorine atoms towards nucleophilic attack would be a key factor in determining the regioselectivity of the functionalization.

Halogen-Activated Nucleophilic Substitution Reactions

The chlorine and fluorine atoms in this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyrazine ring. mdpi.com This allows for the displacement of these halogens by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups. The relative reactivity of the C-Cl and C-F bonds towards nucleophilic attack is a critical consideration for selective functionalization. Generally, the C-F bond is more polarized and can be more susceptible to attack, but the C-Cl bond is a better leaving group. The specific outcome of the reaction will depend on the nature of the nucleophile, the solvent, and the reaction conditions. This methodology is a powerful tool for the synthesis of diverse libraries of this compound analogues for various applications. beilstein-journals.org

Carbene-Catalyzed Aroylation of Chloro Nitrone Units

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the aroylation of chloro nitrone units in quinoxaline systems. This methodology provides a route to functionalized quinoxaline N-oxides, which are valuable precursors for biologically active compounds. While a direct carbene-catalyzed aroylation on this compound has not been extensively detailed in the reviewed literature, the principles of this reaction have been demonstrated on analogous structures, such as 2-chloroquinoxaline N-oxides.

The reaction typically involves the in-situ generation of an N-heterocyclic carbene from an azolium salt precursor, such as 1,3-dimethylimidazolium iodide, in the presence of a base. The carbene then reacts with an aromatic aldehyde to form a Breslow intermediate. This intermediate subsequently attacks the electrophilic chloro nitrone unit of the quinoxaline N-oxide, leading to the formation of a new carbon-carbon bond and yielding the corresponding aroylquinoxaline N-oxide.

A study on the carbene-catalyzed aroylation of 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide with various aromatic aldehydes demonstrated the feasibility of this transformation on a fluorinated quinoxaline scaffold researchgate.net. The reaction proceeded at room temperature and tolerated a range of aromatic aldehydes, affording the desired products in yields up to 87% researchgate.net. This suggests that a similar approach could potentially be applied to a this compound N-oxide precursor to introduce an aroyl group, further functionalizing this specific quinoxaline core.

Table 1: Carbene-Catalyzed Aroylation of a 2-Chloroquinoxaline N-Oxide Derivative researchgate.net

| Entry | Aromatic Aldehyde | Catalyst Precursor | Yield (%) |

| 1 | Benzaldehyde | 1,3-Dimethylimidazolium iodide | 85 |

| 2 | 4-Methoxybenzaldehyde | 1,3-Dimethylimidazolium iodide | 87 |

| 3 | 4-Chlorobenzaldehyde | 1,3-Dimethylimidazolium iodide | 82 |

| 4 | 2-Naphthaldehyde | 1,3-Dimethylimidazolium iodide | 78 |

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final compounds for subsequent biological evaluation or chemical transformations. The primary methods employed are recrystallization and column chromatography.

In the synthesis of a series of this compound derivatives, the final purification was achieved through column chromatography nih.gov. This technique is widely used for the separation of compounds based on their differential adsorption onto a stationary phase. For quinoxaline derivatives, silica gel is a commonly used stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of petroleum ether and ethyl acetate is often effective, with the polarity of the solvent system being adjusted to optimize the separation of the desired product from any impurities or unreacted starting materials nih.gov.

Following the synthesis of 1,2-diamino-4-chloro-5-fluorobenzene, a key precursor for this compound, recrystallization with dichloromethane was employed to yield the purified product nih.gov. Recrystallization is a technique that relies on the differential solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. For the final this compound products, a similar recrystallization step could be employed post-chromatography to obtain highly pure crystalline material.

The purity of the isolated this compound can be assessed using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Table 2: General Purification Parameters for Quinoxaline Derivatives

| Purification Method | Stationary Phase | Common Mobile Phase Systems | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | nih.gov |

| Recrystallization | - | Dichloromethane | nih.gov |

Pharmacological and Biological Research of 6 Chloro 7 Fluoroquinoxaline and Its Derivatives

Antiviral Activity Studies

The quinoxaline (B1680401) scaffold has been identified as a crucial core moiety in the design of novel antiviral agents, particularly in the context of anti-HIV research. nih.gov Its planar polyaromatic system makes it a versatile structure for developing therapeutic compounds. nih.govnih.gov

Derivatives of 6-Chloro-7-fluoroquinoxaline have been synthesized and evaluated for their potential as anti-HIV agents. nih.gov In one study, a series of seven new derivatives with different substitutions at the 2 and 3 positions were created. nih.gov The research demonstrated that compounds with bulky substituents at these positions exhibited enhanced anti-HIV activity compared to those with smaller or no substitutions. nih.gov Two such derivatives, in particular, showed promising results and were found to be non-cytotoxic to VERO cells. nih.gov

The reverse transcriptase (RT) enzyme is a primary target for antiretroviral therapies as it plays a vital role in the HIV replication cycle. nih.govmdpi.comresearchgate.net Inhibiting this enzyme can halt an essential step in viral replication. nih.gov Research into quinoxaline derivatives has identified compounds with significant RT inhibitory activity. nih.gov One derivative demonstrated inhibitory effects comparable to the well-known RT inhibitor, Nevirapine, with both showing 91% inhibition of reverse transcriptase at a concentration of 10 µM. nih.gov This particular compound is considered a promising lead for further development. nih.gov

Table 1: Activity of Quinoxaline Derivatives as HIV-1 Reverse Transcriptase Inhibitors

| Compound | % RT Inhibition (10 µM) | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 19 | 91 | 0.63 | 31,798 |

| Nevirapine | 91 | 0.13 | 14,353 |

Data sourced from a study on new potential quinoxaline derivatives as inhibitors of reverse transcriptase. nih.gov

HIV integrase is another critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.govmdpi.com Because this enzyme has no equivalent in the human body, it is an attractive target for novel anti-HIV drugs. nih.gov The development of integrase strand transfer inhibitors (INSTIs) has marked a significant advancement in antiretroviral therapy. nih.govmdpi.com

In the search for new anti-HIV agents, quinoxaline derivatives have been designed and studied for their ability to inhibit the integrase enzyme. nih.gov Through molecular docking studies, researchers have modeled how these derivatives fit into the active site of the integrase enzyme. nih.gov The design of these compounds was informed by pharmacophore modeling and 3D-QSAR studies, which suggested that incorporating bulky, hydrophobic, and electronegative groups could enhance their potency. nih.gov Two specific quinoxaline derivatives emerged from this research, showing good anti-HIV activity, indicating their potential for further exploration as integrase inhibitors. nih.gov

Recent therapeutic strategies have explored the dysregulation of gelatinase as an approach to managing HIV pathogenesis. nih.gov This has led to the synthesis of new classes of gelatinase inhibitors that feature a quinoxalinone motif. nih.gov The design of these inhibitors is based on the ability of the coplanar quinoxaline scaffold to penetrate the S1 binding domain of gelatinase. nih.gov The inclusion of acylamide and acylhydrazone linkages provides potent hydrogen-bonding capabilities to interact with the enzyme's active site. nih.gov Chronic immune activation is a hallmark of HIV infection, partly driven by the translocation of microbial products from the gut, which can lead to severe CD4+ T cell depletion and disease progression. nih.govnih.govnih.gov Targeting enzymes like gelatinase, which are involved in tissue remodeling and inflammation, represents a novel approach to mitigating HIV-associated pathology.

Research into the antiviral properties of related quinolone compounds has shown activity against Human Cytomegalovirus (HCMV). A 6-aminoquinolone derivative, WC5, demonstrated potent and specific inhibitory activity against HCMV replication. nih.gov Structure-activity relationship studies indicated that WC5 possesses the most effective substitution pattern around the quinolone scaffold for anti-HCMV activity. nih.gov The mechanism of action involves interference at an early stage of viral replication, specifically by preventing viral DNA synthesis through targeting the transactivating activity of the viral immediate-early 2 protein. nih.gov

The broad antiviral potential of the quinoxaline scaffold extends to various respiratory viruses. nih.gov

Influenza Virus: Quinoxaline derivatives are considered promising candidates for combating influenza viruses due to their potential to target the highly conserved NS1 protein. nih.gov By fitting into a deep cavity in the NS1 protein, these small molecules can block viral replication. nih.gov An indolo[2,3-b]quinoxaline hybrid derivative has shown antiviral capabilities against the H1N1 strain of influenza. nih.gov

Coronaviruses: In the context of coronaviruses, quinoxaline-based compounds have been investigated as potential inhibitors of viral replication. nih.gov One study identified a quinoxaline compound that significantly reduced the RNA-binding ability of the coronavirus nucleocapsid protein (N.P.), a key target for antiviral drugs. nih.gov Specifically, the compound, 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, was effective at inhibiting the RNA-binding activity of the N-terminal domain of the nucleocapsid protein from Human coronavirus OC43 (HCoV-OC43). nih.gov The development of broad-spectrum antivirals is crucial, and various pyrazinecarboxamide derivatives have also been explored for their activity against a range of RNA viruses. researchgate.net

Anti-Herpes Activity

The antiviral properties of quinoxaline derivatives, particularly against Herpes Simplex Virus (HSV), have been an area of active research. While studies focusing specifically on this compound are not extensively detailed in the reviewed literature, research into related chloroquinolone and quinoxaline carboxamide derivatives provides valuable insights. For instance, studies on chloroquinolone carboxamide derivatives have demonstrated their potential as anti-HSV-1 agents, with effective concentrations (EC₅₀) ranging from 8 µM to 32 µM nih.gov. These studies also highlighted that the presence of a chlorine atom at the C6 position was important for the observed viral inhibition nih.gov. The mechanism of action for some of these derivatives involves the inhibition of viral protein expression, such as ICP27, which is crucial for viral replication nih.gov. Another indolo-quinoxaline derivative, B-220, was shown to possess potent activity against HSV-1 by binding to viral DNA and disrupting the uncoating process researchgate.net. Although these findings are for related heterocyclic compounds, they suggest that the quinoxaline scaffold, particularly with halogen substitutions, is a promising basis for the development of new anti-herpetic therapies.

Anticancer Research

The anticancer potential of this compound and its derivatives has been explored through various studies, focusing on their cytotoxic effects against a range of tumor cell lines and their ability to induce programmed cell death, or apoptosis.

Derivatives of quinoxaline have demonstrated significant cytotoxic activity against several human cancer cell lines, indicating their potential as broad-spectrum anticancer agents.

Quinoxaline derivatives have been evaluated for their efficacy against well-characterized breast cancer cell lines, including the hormone-dependent MCF-7 and the triple-negative MDA-MB-231. In one study, a series of novel quinoxaline derivatives were tested for their inhibitory activity against c-Met kinase, a key enzyme in cancer cell proliferation. One of the synthesized compounds exhibited a potent IC₅₀ value of 0.21 nM against the MCF7 cell line ekb.eg. Another compound from a different series was found to be the most potent against MCF7 cells, with an IC₅₀ value of 0.81 nM ekb.eg. Research on related 7-chloroquinoline derivatives also showed significant, dose-dependent decreases in the viability of both MCF-7 and MDA-MB-231 cells researchgate.net. One particular derivative, QTCA-1, was especially effective against the more aggressive, hormone-independent MDA-MB-231 cells, displaying the following IC₅₀ values over time researchgate.net:

| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| MDA-MB-231 | 20.60 | 20.42 | 19.91 |

| Data sourced from a study on 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating cytotoxicity against a triple-negative breast cancer cell line. researchgate.net |

The cytotoxic activity of quinoxaline derivatives extends to other challenging cancer types, including non-small cell lung cancer and glioblastoma. In vitro screening of substituted quinoxaline derivatives has demonstrated their potent cytotoxic effects on the NCI-H460 lung cancer cell line and the SF-268 human glioblastoma cell line ekb.eg. The inhibitory concentrations (IC₅₀) for some of the most active compounds from these studies are presented below, showcasing their nanomolar efficacy ekb.eg.

| Compound | Cell Line | IC₅₀ (nM) |

| Compound 1 | NCI-H460 | 0.32 |

| Compound 1 | SF-268 | 0.16 |

| Compound 2 | NCI-H460 | 0.67 |

| Compound 3 | SF-268 | 0.08 |

| Data from studies on novel quinoxaline derivatives as c-Met kinase inhibitors, showing potent activity against lung and CNS cancer cell lines. ekb.eg |

Additionally, related compounds such as 6-arylamino-7-halo-5,8-quinolinediones have shown potent cytotoxicity against central nervous system (CNS) cancer cell lines like XF 498 researchgate.net.

A significant challenge in cancer therapy is the presence of hypoxic (low-oxygen) regions within solid tumors, which are often resistant to conventional treatments. Certain quinoxaline derivatives have been specifically designed as hypoxia-selective cytotoxins nih.govnih.gov. Quinoxaline 1,4-dioxides, in particular, have shown remarkable selective toxicity toward tumor cells in hypoxic conditions compared to well-oxygenated (oxic) conditions nih.gov.

Research has shown that substitutions at the 6- and 7-positions of the quinoxaline ring are crucial for this activity. Specifically, 6(7)-fluoro and 6(7)-chloro substituted 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides demonstrated the greatest hypoxia selectivity nih.gov. Furthermore, 6,7-dichloro and 6,7-difluoro derivatives were identified as being approximately 30-fold more potent than the reference compound, Tirapazamine nih.gov. The hypoxia cytotoxicity ratio (HCR), which measures the differential toxicity, can be as high as 100 for some derivatives, such as the 2-benzoyl-3-phenyl-6,7-dichloro derivative of quinoxaline 1,4-dioxide (DCQ) nih.gov. This high level of selective toxicity suggests that these compounds are preferentially activated under the low-oxygen conditions characteristic of solid tumors, potentially leading to more targeted and effective cancer treatments with fewer side effects nih.govnih.gov.

The primary mechanism by which many quinoxaline-based anticancer agents exert their cytotoxic effects is through the induction of apoptosis, a form of programmed cell death nih.govucsf.eduelsevierpure.com. The cytotoxic activity of 7-chloroquinoline derivatives in breast cancer cells, for example, has been directly linked to a significant increase in apoptosis. In MDA-MB-231 cells treated with the derivative QTCA-1, a staggering 80.4% of cells were found to be dead, primarily through apoptosis, compared to only 16.8% in MCF-7 cells, indicating a selective pro-apoptotic effect in triple-negative breast cancer researchgate.net.

The induction of apoptosis by these compounds can be confirmed through various laboratory methods. For instance, flow cytometry analysis using Annexin V-FITC/PI double staining is a common technique to identify and quantify apoptotic cells nih.gov. Furthermore, studies have shown that these derivatives can cause cell cycle arrest, often at the G0/G1 or S phase, which is a common precursor to apoptosis researchgate.netnih.gov. By triggering this intrinsic cell death pathway, quinoxaline derivatives can effectively eliminate cancer cells ucsf.eduelsevierpure.com.

Inhibition of Cell Proliferation

Research into the cytotoxic effects of quinoxaline derivatives has revealed their potential to inhibit the proliferation of cancer cells. A study investigating structurally similar compounds, specifically 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives, provides insight into this activity. The cytotoxicity of these compounds was evaluated against the F2408 normal cell line using the MTT assay to determine their IC50 values (the concentration required to inhibit 50% of cell growth) after 24 hours of exposure. turkjps.org

Some of these derivatives demonstrated dose- and time-dependent cytotoxic effects. turkjps.org For instance, compounds identified as 6-Chloro-2,3-diphenylquinoxaline and 6-Chloro-2,3-bis(4-chlorophenyl)quinoxaline were found to be quite toxic to F2408 cells compared to other tested derivatives. turkjps.org The study also measured the inhibitory effects of these compounds on cell proliferation in both the normal F2408 cell line and the H-ras oncogene-activated 5RP7 cancer cell line. turkjps.org The results indicated that the type and position of substituents on the quinoxaline ring could be related to the observed differences in cytotoxicity. turkjps.org

Similarly, studies on 7-chloroquinoline-benzimidazole hybrids have demonstrated their antiproliferative activities across various tumor cell lines, including CaCo-2, MCF-7, and CCRF-CEM. mdpi.com Certain hybrid compounds showed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, and were effective in suppressing the cell cycle progression in leukemia and lymphoma cells. mdpi.com Further investigations into other related structures, such as 6-Chloro-7-arylamino-5,8-isoquinolinediones, also showed potent cytotoxic activities against human solid tumor cell lines like HCT-15 and SK-MEL-2. nih.gov

Table 1: Cytotoxicity of Selected 6-Chloro-Quinoxaline Derivatives on F2408 Cell Line

| Compound Name | IC50 (µM) at 24h |

|---|---|

| 6-Chloro-2,3-diphenylquinoxaline | 0.08 |

| 6-Chloro-2,3-bis(4-methylphenyl)quinoxaline | >0.20 |

| 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline | >0.20 |

| 6-Chloro-2,3-bis(4-chlorophenyl)quinoxaline | 0.09 |

| 2,3-Bis(2-furyl)-6-chloroquinoxaline | >0.20 |

Data sourced from cytotoxicity evaluations using the MTT assay. turkjps.org

Overcoming Multidrug Resistance (MDR) in Cancer Cells (P-glycoprotein overexpression)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. mdpi.com One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. nih.gov

While direct studies on this compound are limited, research on related heterocyclic compounds suggests a potential role in overcoming P-gp-mediated MDR. For example, certain antimalarial drugs that share structural similarities, such as quinolines, have been shown to interact with P-gp. nih.govcurtin.edu.au Some of these compounds act as P-gp substrates and/or inhibitors. nih.gov The inhibition of P-gp can restore the sensitivity of resistant cancer cells to chemotherapy. The mechanism often involves competitive or non-competitive inhibition of the transporter's ATPase activity, which is essential for its drug efflux function. mdpi.com The development of P-gp inhibitors, or "chemosensitizers," is an active area of research to reverse MDR in clinical settings. nih.govnih.gov

Antimicrobial Investigations

Derivatives of quinoxaline and the structurally related quinolones are well-known for their antibacterial properties. Fluoroquinolones, in particular, are a class of synthetic broad-spectrum antibiotics. researchgate.net Research on various quinoline (B57606) derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

For instance, studies on novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid derivatives showed that these compounds retained the antibacterial activities of the parent compound, norfloxacin. nih.gov Some derivatives exhibited better activity against plant pathogenic bacteria like Xanthomonas oryzae than norfloxacin and the commercial bactericide streptomycin sulfate. nih.gov Similarly, in-vitro screening of various 2-chloroquinoline derivatives demonstrated their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with some compounds showing potent activity with MIC values in the range of 12.5 µg/ml. researchgate.netannexpublishers.com

The investigation into quinoline-based scaffolds has also extended to their potential as antifungal agents. Several studies have reported the antifungal activity of various quinoline and quinoxaline derivatives. For example, a series of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid derivatives were tested for their activity against plant pathogenic fungi. nih.gov Two compounds, in particular, displayed good antifungal activities against Rhizoctonia solani, with growth inhibition reaching 83% and 94% at a concentration of 200 mg/L. nih.gov

In another study, fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight different oral fungi, including various Candida and Rhodotorula species. nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug fluconazole, highlighting their potential as a starting point for the design of new antifungal agents. nih.gov

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. neu.eduresearchgate.net Fluoroquinolones are already used as second-line agents for the treatment of TB. neu.edu

Research has focused on synthesizing and evaluating novel derivatives for enhanced activity. A series of 7-chloro-4-quinolinylhydrazones demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Specific compounds from this series exhibited minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL, which is comparable to first-line anti-TB drugs like ethambutol (MIC 3.12 µg/mL) and rifampicin (MIC 2.0 µg/mL). Further studies on heteroaromatic 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives also revealed compounds with significant MIC values, some as low as 0.60 μg/mL, against the same bacterial strain. researchgate.net These findings underscore the potential of the 7-chloroquinoline scaffold as a basis for developing new and effective anti-TB compounds. researchgate.netresearchgate.net

Table 2: Antitubercular Activity of Selected 7-Chloro-4-quinolinylhydrazone Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |

|---|---|

| Compound 3f | 2.5 |

| Compound 3i | 2.5 |

| Compound 3o | 2.5 |

| Ethambutol (Standard) | 3.12 |

| Rifampicin (Standard) | 2.0 |

Data from in vitro antibacterial activity evaluation.

The 7-chloroquinoline core is famously represented by chloroquine, a cornerstone in the treatment of malaria for decades. nih.gov Consequently, numerous derivatives of 7-chloroquinoline have been synthesized and evaluated for their antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.govmesamalaria.orgnih.gov Research has shown that modifications to the side chain of the 4-amino-7-chloroquinoline structure can lead to compounds with potent activity against both blood and liver stages of the malaria parasite. nih.govmdpi.com

The antiparasitic investigation of these scaffolds extends to other protozoan infections. Studies on 7-chloro-4-quinolinyl hydrazone derivatives have demonstrated potent leishmanicidal activity. nih.gov In vitro tests against promastigotes and amastigotes of Leishmania braziliensis and Leishmania amazonensis revealed compounds with strong activity, with some showing IC50 values in the nanogram per milliliter range against the intracellular parasite form. nih.govresearchgate.net

While specific data on this compound derivatives against trypanosomiasis, amoebiasis, and trichomoniasis is not extensively documented, the broad antiparasitic potential of the parent quinoline and quinoxaline structures suggests this is a viable area for future research. Studies on other hydrazone derivatives have shown promising amoebicidal activity in vitro against Entamoeba histolytica, with some compounds exhibiting significantly greater potency than the standard drug metronidazole. researchgate.netmdpi.com

Other Biological Activities under Investigation

The versatile structure of the quinoxaline scaffold has prompted researchers to explore its potential in various therapeutic areas beyond its well-known applications. Investigations into the anti-inflammatory, anticonvulsant, neuropharmacological, and kinase inhibitory effects of quinoxaline derivatives have yielded promising results. Furthermore, the potential role of these compounds in managing chronic and metabolic diseases is an emerging area of interest.

Quinoxaline derivatives have demonstrated notable anti-inflammatory and analgesic activities. Studies have shown that these compounds can modulate the inflammatory response through various mechanisms. The anti-inflammatory properties are often attributed to their ability to inhibit the expression of inflammatory mediators such as cyclooxygenase (COX) enzymes.

Certain novel quinoxaline-hydrazone derivatives have been synthesized and evaluated as dual inhibitors of COX-2 and the epidermal growth factor receptor (EGFR), suggesting their potential as both anti-inflammatory and anticancer agents. mdpi.com The anti-inflammatory effects of some derivatives are comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The introduction of various substituents onto the quinoxaline ring has been a key strategy in developing compounds with enhanced anti-inflammatory potential.

Table 1: Investigated Anti-inflammatory Activity of Select Quinoxaline Derivatives

| Compound Type | Mechanism of Action | Observed Effect |

| Quinoxaline-hydrazone derivatives | Dual COX-2/EGFR inhibition | Potent anti-inflammatory and anticancer activity mdpi.com |

| Substituted quinoxalines | Modulation of inflammatory mediators | Significant anti-inflammatory and analgesic effects mdpi.com |

Note: This table is illustrative and based on general findings for the broader class of quinoxaline derivatives, not specifically this compound.

The central nervous system is a significant target for quinoxaline derivatives, with numerous studies exploring their anticonvulsant properties. The structural features of the quinoxaline ring system are amenable to modifications that can influence their interaction with various receptors and ion channels involved in seizure activity.

Research has shown that certain quinazoline (B50416) analogues, a closely related class of compounds, exhibit potent anticonvulsant activity. For instance, a 6-chloro derivative of methaqualone was found to have remarkable potency against both electroshock- and pentylenetetrazole (PTZ)-induced seizures. nih.gov This highlights the potential significance of the chloro substitution in modulating anticonvulsant effects. The anticonvulsant activity of these compounds is often evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Select Quinoxaline and Quinazoline Analogues

| Compound Class | Key Structural Feature | Anticonvulsant Activity Model | Potency |

| Quinazoline analogue | 6-chloro substitution | Electroshock-induced convulsions | 1.5 times more potent than phenytoin sodium nih.gov |

| Quinazoline analogue | 6-chloro substitution | Pentylenetetrazole (PTZ)-induced seizures | 10 times more potent than troxidone nih.gov |

| Quinoxaline Derivatives | Varied substitutions | scPTZ screen | Displayed 17–100% anticonvulsant activity nih.gov |

Note: This table includes data on quinazoline analogues to provide context due to limited specific data on this compound.

Beyond anticonvulsant activity, quinoxaline derivatives have been investigated for a range of other neuropharmacological effects, including neuroprotection. These compounds have the potential to interact with various targets within the central nervous system, offering therapeutic possibilities for neurodegenerative disorders.

One study focused on new 6-aminoquinoxaline derivatives and their neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. ekb.eg The findings from this research suggest that the quinoxaline scaffold could be a promising starting point for the development of drugs aimed at slowing the progression of neurodegenerative conditions. The neuroprotective action of one of the hit compounds was partially attributed to the activation of reticulum endoplasmic ryanodine receptor channels. ekb.eg

The inhibition of protein kinases is a crucial strategy in the development of targeted therapies, particularly in oncology. Quinoxaline derivatives have emerged as a significant class of kinase inhibitors, with their scaffold being a key component in several approved and investigational drugs.

Quinolines and quinazolines, which share structural similarities with quinoxalines, have been extensively studied as kinase inhibitors. nih.gov They can act as reversible inhibitors targeting the ATP binding pocket of kinases like the epidermal growth factor receptor (EGFR). nih.gov The substitution pattern on the heterocyclic ring plays a critical role in determining the potency and selectivity of these inhibitors. For example, 4,6,7-trisubstituted quinazolines have demonstrated strong inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) at the nanomolar level. nih.gov

Table 3: Kinase Inhibition by Quinoxaline-related Scaffolds

| Compound Class | Target Kinase(s) | Key Structural Features |

| 4,6,7-trisubstituted quinazolines | VEGFR, PDGFR-ß, c-Kit | Trisubstitution pattern nih.gov |

| 2-chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Chloro and anilino substitutions nih.gov |

| 4-(phenylamino)quinazoline derivatives | HER | 6 or 7 acrylamide groups nih.gov |

Note: This table presents data on quinazoline derivatives to illustrate the kinase inhibitory potential of related scaffolds.

The diverse biological activities of quinoxaline derivatives make them interesting candidates for addressing complex chronic conditions like diabetes and neurodegenerative diseases. While direct clinical applications of this compound are not yet established, research on related compounds provides a foundation for future exploration.

In the context of diabetes, a new series of quinoxalinone derivatives was designed and evaluated for hypoglycemic activity. nih.gov The results indicated that some of these compounds exhibited stronger hypoglycemic effects than the lead compounds and were comparable to the positive control, pioglitazone. nih.gov The proposed mechanism of action involves alleviating cellular oxidative stress and modulating the interactions of glucose transporters. nih.gov

For neurodegenerative disorders, as mentioned earlier, 6-aminoquinoxaline derivatives have shown neuroprotective effects in models of Parkinson's disease. ekb.eg This suggests that the quinoxaline scaffold could be leveraged to develop therapies that protect vulnerable neuronal populations. The synthesis of this compound derivatives has been reported in the context of developing anti-HIV agents, demonstrating that this specific scaffold is synthetically accessible for further biological evaluation.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Activity of 6-Chloro-7-fluoroquinoxaline Derivatives

The biological efficacy of the this compound scaffold is highly sensitive to the nature and position of various substituents. Researchers have explored modifications at several positions on the quinoxaline (B1680401) ring system to delineate the key structural features required for optimal activity.

Research has demonstrated a clear correlation between the size of substituents at the C-2 and C-3 positions of the quinoxaline ring and the resulting anti-HIV activity. Studies involving the synthesis of a series of novel this compound derivatives revealed that compounds bearing bulky substitutions at these positions exhibited enhanced anti-HIV activity compared to derivatives with no substitutions or smaller, less bulky groups. researchgate.netnih.gov

In one such study, two specific derivatives with bulky groups at the C-2 and C-3 positions showed notable activity and, importantly, displayed no cytotoxicity on VERO cells, indicating a favorable preliminary safety profile. nih.gov This suggests that the binding pocket of the biological target, such as HIV integrase or reverse transcriptase, may contain a large hydrophobic region that can better accommodate bulkier substituents, leading to improved binding affinity and inhibitory action. nih.gov The incorporation of these larger moieties is a key consideration in the design of potent quinoxaline-based inhibitors. researchgate.netnih.gov

| Compound | Substitution at C-2 and C-3 | Anti-HIV Activity (Strain IIIB IC₅₀) | Cytotoxicity (Vero IC₅₀) |

|---|---|---|---|

| Derivative 23 | Bulky Substitution | >11.78 µg/mL | >100 µg/mL |

| Derivative 24 | Bulky Substitution | >15.45 µg/mL | >100 µg/mL |

The presence and position of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions. While the core structure of this compound has a fixed fluorine at the C-7 position, studies have shown that the introduction of additional fluorine atoms on substituents can be advantageous. For instance, incorporating a para-substituted phenyl ring bearing an electron-withdrawing fluorine atom at the C-2 and C-3 positions of the quinoxaline moiety has been associated with significant anti-HIV activity. researchgate.net

In the broader, related class of quinolone antibacterials, the position of substituents is known to be critical. For example, substituting a fluorine at the 8-position of some fluoroquinolones was found to decrease antibacterial activity and increase phototoxicity upon UVA irradiation, whereas a methoxy (B1213986) group at the same position enhanced stability. nih.gov This highlights the principle that the specific location of the fluoro group and its interplay with adjacent functional groups are crucial determinants of both the efficacy and stability of the compound.

In the synthesis of the this compound core, a diamine precursor, specifically 1,2-diamino-4-chloro-5-fluorobenzene (derived from 3-chloro-4-fluoroaniline), is fundamental. researchgate.net This diamine undergoes condensation with a 1,2-dicarbonyl compound to form the foundational pyrazine (B50134) ring of the quinoxaline system.

While the diamine is a reactant for the core, the introduction of amino groups as substituents on the final quinoxaline scaffold plays a direct role in modulating biological activity. Studies on 2,3-diaminoquinoxaline derivatives have shown that the nature of the substituents on these amino groups has a remarkable effect on antimicrobial activity. tandfonline.com The electronic properties of groups attached to the amino functions can improve or decrease efficacy. For example, fluorinated aryl groups attached to a C-3 amino substituent were found to enhance antibacterial activity due to their electron-withdrawing nature. tandfonline.com This demonstrates that while the initial diamine forms the scaffold, subsequent functionalization with amino "residues" is a valid strategy for tuning the biological profile of quinoxaline derivatives.

The introduction of alkyl and phenyl groups onto quinoxaline and related frameworks is a common strategy to modulate biological activity. In the context of anti-HIV agents, structure-activity relationship studies have indicated that a small hydrophobic substituent, such as an alkyl group, at the C-3 position of the quinoxaline ring can be effective in maintaining activity against resistant viral variants. nih.gov Conversely, larger groups at this position can cause the molecule to shift out of the binding site, reducing its efficacy. nih.gov

For phenyl substituents, both the substitution pattern on the phenyl ring itself and the nature of its linkage to the quinoxaline core are significant. The presence of a para-substituted phenyl ring at the C-2 and C-3 positions is considered beneficial for anti-HIV activity. researchgate.net In the realm of anticancer quinoxalines, electron-releasing groups (e.g., OCH₃) on a phenyl substituent tend to increase activity, while electron-withdrawing groups (e.g., Cl) can decrease it. mdpi.com Furthermore, hydrazine-containing quinoxalines have been noted for a wide spectrum of biological activities, including antimicrobial and antitumor effects. nih.gov

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methodologies are invaluable. These techniques use the structural information from a set of known active molecules to develop a model that defines the key features required for biological activity.

Pharmacophore modeling has been a cornerstone in the rational design of novel quinoxaline-based anti-HIV agents. nih.govnih.gov This computational approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to its target and elicit a biological response.

For the development of quinoxaline anti-HIV inhibitors, a pharmacophore model was generated from a set of 17 structurally diverse active molecules. nih.gov The optimal model identified four critical features for activity: two hydrogen bond donor sites, one hydrogen bond acceptor atom, and one hydrophobic region. researchgate.netnih.gov This model served as a 3D query to perform virtual screening of large chemical databases, successfully identifying the quinoxaline ring as a promising core scaffold. nih.gov

Furthermore, these models were complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. The resulting contour map analysis suggested that incorporating hydrophobic, bulky, and electronegative groups at specific positions on the quinoxaline scaffold would likely increase the potency of the designed compounds, a finding that corroborates the experimental SAR data. nih.gov This integrated computational strategy guided the synthesis of targeted quinoxaline derivatives, leading to the identification of compounds with significant anti-HIV activity. nih.govadvion.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery that aim to correlate the chemical structure of compounds with their biological activities. nih.gov For quinoxaline derivatives, including those structurally related to this compound, QSAR models have been instrumental in predicting biological potency and guiding the synthesis of new, more effective molecules. nih.govabjournals.org These models are built by establishing a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities. mdpi.com

In the development of QSAR models for quinoxaline analogues, various molecular descriptors are employed to quantify the structural features of the molecules. These descriptors typically fall into categories such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). asianpubs.org For instance, a QSAR study on a series of imidazo[1,2-a]quinoxaline (B3349733) derivatives utilized a genetic function algorithm (GFA) to build a predictive model for antitumor activity. abjournals.org The resulting model demonstrated a statistically significant correlation, indicating its potential to guide the design of new antitumor agents. abjournals.org

Another study focused on quinazoline (B50416) derivatives as EGFR tyrosine kinase inhibitors employed the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach, a 3D-QSAR method. jbclinpharm.org This analysis generated models based on steric and electrostatic fields, providing insights into the spatial requirements for potent inhibition. jbclinpharm.org The statistical validation of such models, often expressed through parameters like the cross-validated correlation coefficient (q²) and the predictive r² (pred_r²), is crucial for ensuring their reliability in forecasting the activity of novel compounds. jbclinpharm.org

The application of QSAR extends to various therapeutic targets. For example, QSAR analyses have been performed on 7-chloro-4-aminoquinoline derivatives to understand the structural requirements for antimalarial activity. asianpubs.org Similarly, studies on other quinoxaline-based compounds have aimed to develop inhibitors for targets like apoptosis signal-regulated kinase 1 (ASK1), where structural modifications on the quinoxaline ring were systematically evaluated to establish a clear structure-activity relationship. nih.gov

The insights gained from these QSAR models are invaluable for lead optimization. They help researchers to prioritize which analogues to synthesize, thereby saving time and resources in the drug development process. mdpi.com By understanding how specific structural modifications, such as the placement of chloro and fluoro groups on the quinoxaline core, influence activity, chemists can rationally design molecules with improved potency and selectivity.

Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO energies | Influences drug-receptor electrostatic interactions and reaction chemistry. nih.gov |

| Steric | Molecular Weight, Molar Refractivity (MR), van der Waals volume | Determines the physical fit of the molecule into the receptor's binding site. asianpubs.org |

| Hydrophobic | Partition Coefficient (log P) | Affects the compound's ability to cross cell membranes and reach its target. asianpubs.org |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule, which can impact binding. |

Structure-Based Drug Design Initiatives for this compound Analogues

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to design effective inhibitors. nih.gov This approach is particularly relevant for designing analogues of this compound, as the quinoxaline scaffold is a common feature in many kinase inhibitors. ekb.eg Kinases are a major class of drug targets, especially in oncology, and their ATP-binding sites provide a well-defined pocket for inhibitor design. jbclinpharm.orgresearchgate.net

The SBDD process typically begins with determining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy. nih.gov Once the structure is known, computational methods like molecular docking are used to predict how small molecules, such as this compound derivatives, bind to the active site. abjournals.org These docking studies provide crucial information about the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. researchgate.net

For example, in the design of novel c-Met kinase inhibitors, docking studies revealed the specific binding pattern of a quinoxaline-based scaffold, highlighting the essential role of the quinoxaline ring and its substituents in achieving potent inhibition. researchgate.net The insights from such studies guide the rational modification of the lead compound. Chemists can introduce or modify functional groups to enhance binding affinity and selectivity for the target enzyme. nih.gov

An initiative to develop inhibitors for apoptosis signal-regulated kinase 1 (ASK1) involved a systematic structural optimization of a quinoxaline lead compound. nih.gov Researchers modified different parts of the molecule, including the quinoxaline ring, based on an understanding of the target's structure. This led to the discovery of a potent inhibitor with an IC50 value in the nanomolar range. nih.gov The goal of these design initiatives is often to achieve a low-energy conformation of the ligand that is complementary to the binding pocket, both inside and outside the receptor environment. nih.gov

The ultimate aim of SBDD is to create molecules with high potency, selectivity, and favorable pharmacokinetic properties. The iterative cycle of design, synthesis, and biological testing, informed by structural and computational data, accelerates the discovery of promising drug candidates. nih.gov For this compound analogues, this approach has the potential to yield novel therapeutics for a range of diseases, including cancer and inflammatory conditions, by targeting specific protein kinases. ekb.egresearchgate.net

Table 2: Key Protein Targets for Quinoxaline-Based Inhibitors

| Target Protein | Therapeutic Area | Role in Disease |

|---|---|---|

| c-Met Kinase | Oncology | Involved in tumor growth, metastasis, and angiogenesis. researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Overexpression or mutation can lead to uncontrolled cell proliferation. jbclinpharm.org |

| Apoptosis signal-regulated kinase 1 (ASK1) | Inflammatory Diseases, Fibrosis | Mediates cellular responses to stress, leading to inflammation and apoptosis. nih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of quinoxaline (B1680401) derivatives. dergipark.org.trnih.gov DFT studies, often employing basis sets like B3LYP/6-311+G(d,p), help in understanding the fundamental chemical nature of 6-Chloro-7-fluoroquinoxaline. dergipark.org.trsemanticscholar.org

The electronic properties of a molecule are critical to understanding its reactivity and stability. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. uomustansiriyah.edu.iq A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoxaline derivatives, this gap is influenced by the nature and position of substituents. researchgate.net For instance, in a related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, the HOMO energy was calculated to be -5.62 eV and the LUMO energy was -2.95 eV, revealing its dual capacity to donate and accept electrons. researchgate.net The analysis of global reactivity parameters provides further insights into the molecule's chemical behavior. nih.gov

Table 1: Theoretical Electronic Properties of a Related Quinoxaline Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.62 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.95 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 2.67 |

Note: Data is based on the related compound 6,7-Difluoro-2,3-diphenylquinoxaline as a representative example. researchgate.net

Mulliken charge analysis is a method for estimating partial atomic charges, providing insight into the distribution of electrons within a molecule. semanticscholar.org This analysis helps identify the electrostatic nature of different atomic sites, which is fundamental to understanding intermolecular interactions. In quinoxaline structures, the electronegative nitrogen, chlorine, and fluorine atoms are expected to carry negative partial charges, while adjacent carbon and hydrogen atoms typically exhibit positive charges. This charge distribution is critical for predicting how the molecule will interact with other molecules, including biological targets. uomustansiriyah.edu.iq

Table 2: Illustrative Mulliken Charge Distribution

| Atom | Charge (a.u.) |

|---|---|

| N1 | -0.25 |

| C2 | +0.15 |

| C3 | +0.14 |

| N4 | -0.26 |

| C5 | +0.08 |

| C6 (with Cl) | -0.05 |

| C7 (with F) | +0.18 |

| C8 | -0.10 |

| Cl | -0.12 |

| F | -0.20 |

Note: These values are hypothetical and serve as an illustration of expected charge distribution based on the principles of Mulliken analysis for similar structures.

Molecular Electrostatic Potential (MEP or ESP) mapping is a visualization tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com For this compound, the areas around the nitrogen, chlorine, and fluorine atoms are expected to show a negative electrostatic potential, making them key sites for intermolecular interactions such as hydrogen bonding. researchgate.net This information is invaluable for predicting the molecule's reactivity and how it might bind to a receptor site. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net For this compound, docking simulations can be performed against various biological targets to predict its binding affinity and interaction patterns. The results from these simulations, often expressed as a binding energy score (e.g., in kcal/mol), help to identify the most likely protein targets and the specific amino acid residues involved in the interaction. fortunejournals.comorientjchem.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more detailed picture of the binding mechanism by accounting for the flexibility of both the ligand and the protein. pcbiochemres.com These simulations can reveal the stability of the binding pose predicted by docking, identify key conformational changes that occur upon binding, and calculate binding free energies. researchgate.net For a compound like this compound, MD simulations can confirm the stability of its interactions within a protein's active site and provide insights into the specific forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process.

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico prediction of ADMET properties is a crucial step in the early stages of drug development to assess the pharmacokinetic and safety profile of a compound. rjptonline.org Various computational models and web-based tools are used to predict these properties based on the molecule's structure. nih.gov

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to evaluate the potential for oral bioavailability. mdpi.comsci-hub.st

Distribution: Properties such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB) are estimated. mdpi.com

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, is assessed.

Excretion: Predictions may involve whether the compound is a substrate for transporters like P-glycoprotein (P-gp), which can influence its clearance from the body. mdpi.com

Toxicity: Potential toxicities, such as mutagenicity (Ames test) and hepatotoxicity, are predicted to identify potential safety concerns early on. mdpi.com

Table 3: Predicted ADMET Profile for a Quinoxaline Analog

| Property | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier Permeant | Yes/No | Indicates potential for CNS activity or side effects |

| P-gp Substrate | No | May have lower clearance and longer half-life |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | No | Low risk of causing genetic mutations |

| Hepatotoxicity | Low Probability | Low risk of liver damage |

Note: This table presents a hypothetical ADMET profile based on typical predictions for similar heterocyclic compounds. nih.govmdpi.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 6-Chloro-7-fluoroquinoxaline, both ¹H and ¹³C NMR spectra would offer critical data for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the quinoxaline (B1680401) ring, as well as the chlorine and fluorine substituents. Protons on the quinoxaline ring system will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The chemical shifts of the carbon atoms in this compound are significantly influenced by the electronegativity of the attached halogens and the nitrogen atoms. nih.gov Carbons directly bonded to chlorine and fluorine will show distinct shifts, and the symmetry of the molecule will dictate the number of unique carbon signals observed. nih.gov Due to molecular symmetry in similar quinoxaline derivatives, it is common to observe two distinct peaks for the quaternary carbons of the quinoxaline moiety in the ¹³C-APT-NMR spectrum. nih.gov